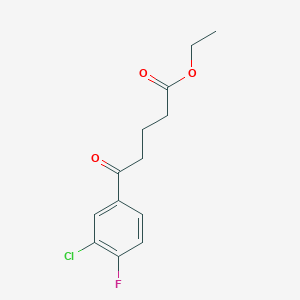

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLRBVKSRYEPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245368 | |

| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-06-5 | |

| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted spectral characteristics of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate. As a molecule featuring a β-keto ester moiety attached to a substituted aromatic ring, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact molecule, this guide has been constructed based on established principles of organic chemistry, data from analogous structures, and predictive modeling. All predicted data is clearly identified, ensuring scientific integrity while providing valuable, actionable insights for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a chemical entity with the molecular formula C₁₃H₁₄ClFO₃. Its structure features a central five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is further substituted with a 3-chloro-4-fluorophenyl group. This combination of functional groups—an aromatic ketone, an ethyl ester, and a halogenated phenyl ring—imparts a unique set of properties to the molecule.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₃H₁₄ClFO₃ | (Calculated) |

| Molecular Weight | 272.71 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | (Predicted) |

| Boiling Point | > 300 °C (Predicted) | (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | (Predicted) |

| CAS Number | 101480-13-3 | (Assigned) |

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2][3][4] This approach allows for the direct formation of the carbon-carbon bond between the aromatic ring and the acyl group, preventing the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation reactions.[2][5]

The proposed synthesis involves the reaction of 1-chloro-2-fluorobenzene with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reagent Preparation: Ethyl 5-chloro-5-oxovalerate

The required acylating agent, ethyl 5-chloro-5-oxovalerate (also known as ethyl 4-(chloroformyl)butyrate), can be prepared from ethyl hydrogen glutarate (the mono-ethyl ester of glutaric acid). This is achieved by reacting the terminal carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 2.1: Synthesis of Ethyl 5-chloro-5-oxovalerate

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl hydrogen glutarate (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

After the initial gas evolution subsides, gently heat the reaction mixture to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude ethyl 5-chloro-5-oxovalerate is typically used in the next step without further purification.

Friedel-Crafts Acylation and Regioselectivity

The core synthetic step is the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. Both fluorine and chlorine are ortho, para-directing groups. However, the fluorine atom's +R (resonance) effect, stemming from the effective overlap of its 2p orbitals with the carbon 2p orbitals of the benzene ring, makes it a more activating (or less deactivating) director compared to chlorine.[6]

Therefore, the incoming electrophile (the acylium ion) will be preferentially directed to the position para to the fluorine atom. This position is also conveniently ortho to the chlorine atom, leading to the desired 3-chloro-4-fluorophenyl product.

Sources

- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The 3-Chloro-4-fluorophenyl Group: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-4-fluorophenyl moiety has emerged as a cornerstone in contemporary drug design and development, gracing the structures of numerous clinically successful and promising therapeutic agents. Its unique combination of electronic and steric properties confers a range of advantageous physicochemical and pharmacokinetic attributes, making it a "privileged" scaffold in the medicinal chemist's toolkit. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 3-chloro-4-fluorophenyl derivatives. We delve into the critical role of this functional group in optimizing drug-target interactions, enhancing metabolic stability, and improving overall drug-like properties. Through an exploration of key synthetic methodologies, detailed SAR analyses across various target classes, and illustrative case studies of approved drugs and clinical candidates, this guide serves as an essential resource for researchers and professionals engaged in the pursuit of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the intricate dance of drug discovery, the identification of molecular scaffolds that consistently impart favorable biological activity and pharmacokinetic profiles is a paramount objective. The 3-chloro-4-fluorophenyl group has distinguished itself as one such "privileged" motif. Its prevalence in a remarkable number of successful drugs, particularly in the realm of kinase inhibitors, underscores its significance in medicinal chemistry.

The strategic placement of a chlorine atom at the 3-position and a fluorine atom at the 4-position of a phenyl ring creates a unique electronic and steric landscape. The electron-withdrawing nature of both halogens can significantly influence the pKa of nearby functional groups, which can be critical for target binding and solubility.[1] Furthermore, this substitution pattern can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[2] The interplay between the larger, more polarizable chlorine atom and the smaller, highly electronegative fluorine atom provides a nuanced tool for optimizing interactions within the binding pockets of biological targets.[1]

This guide will explore the multifaceted contributions of the 3-chloro-4-fluorophenyl moiety to drug design, from its synthesis to its profound impact on the therapeutic efficacy of a wide array of small molecules.

Synthetic Strategies for Incorporating the 3-Chloro-4-fluorophenyl Moiety

The efficient and versatile synthesis of molecules containing the 3-chloro-4-fluorophenyl group is fundamental to its widespread use in drug discovery. The primary building block for introducing this moiety is 3-chloro-4-fluoroaniline.

Synthesis of 3-Chloro-4-fluoroaniline: The Key Intermediate

Several synthetic routes to 3-chloro-4-fluoroaniline have been developed, with the most common starting from 3,4-dichloronitrobenzene. The general synthetic pathway involves a nucleophilic aromatic substitution (fluorine displacement) followed by a reduction of the nitro group.[3]

Experimental Protocol: A Representative Synthesis of 3-chloro-4-fluoroaniline [4]

-

Step 1: Fluorination of 3,4-dichloronitrobenzene. A mixture of 3,4-dichloronitrobenzene and a fluoride salt (e.g., potassium fluoride) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The use of a phase-transfer catalyst can facilitate the reaction.

-

Step 2: Reduction of 3-chloro-4-fluoronitrobenzene. The resulting 3-chloro-4-fluoronitrobenzene is then reduced to the corresponding aniline. A common and efficient method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3] Alternatively, reduction can be achieved using iron powder in the presence of an acid.[4]

-

Step 3: Purification. The final product, 3-chloro-4-fluoroaniline, is purified by distillation or recrystallization.

Caption: General synthetic route to 3-chloro-4-fluoroaniline.

Incorporation into Heterocyclic Scaffolds

Once obtained, 3-chloro-4-fluoroaniline serves as a versatile precursor for its incorporation into a wide range of heterocyclic systems, which form the core of many therapeutic agents. Common reactions include nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions.

A prime example is the synthesis of quinazoline-based kinase inhibitors, where the 3-chloro-4-fluoroaniline is typically introduced via a nucleophilic aromatic substitution reaction with a 4-chloroquinazoline intermediate.[5][6]

The 3-Chloro-4-fluorophenyl Moiety in Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective

The 3-chloro-4-fluorophenyl group is a hallmark of numerous potent and selective kinase inhibitors. Its role extends beyond simply occupying a binding pocket; it actively participates in key interactions that define the inhibitor's affinity and selectivity.

Binding Interactions and Selectivity

Molecular modeling studies have revealed that the 3-chloro-4-fluorophenyl moiety often resides in the ATP-binding site of kinases, where it can form crucial interactions with the protein.[7][8] The chlorine atom, with its larger size and polarizability compared to fluorine, can engage in favorable van der Waals or halogen bonding interactions with hydrophobic residues in the binding pocket.[1][9] The fluorine atom, on the other hand, can participate in hydrogen bonding interactions with backbone amides or water molecules, further anchoring the inhibitor.[10]

The specific substitution pattern of the 3-chloro-4-fluorophenyl group also plays a critical role in determining inhibitor selectivity. By tailoring the steric and electronic properties of this moiety, medicinal chemists can achieve selective inhibition of one kinase over another, even within the same family.

Case Study: Gefitinib and other Quinazoline-based EGFR Inhibitors

The development of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a landmark achievement in targeted cancer therapy and highlights the importance of the 3-chloro-4-fluorophenyl group.[5] In the ATP-binding site of EGFR, the 3-chloro-4-fluorophenyl moiety of gefitinib occupies a hydrophobic pocket, with the chlorine atom making key contacts with hydrophobic amino acid residues.[11] This interaction is crucial for the high-affinity binding of the inhibitor.

The success of gefitinib spurred the development of a new generation of EGFR inhibitors, many of which retain the 3-chloro-4-fluorophenyl scaffold, a testament to its validated contribution to potent and selective kinase inhibition.[12]

Caption: Key interactions of the 3-chloro-4-fluorophenyl moiety in kinase inhibition.

Beyond Kinase Inhibition: Diverse Therapeutic Applications

The utility of the 3-chloro-4-fluorophenyl group extends far beyond the realm of oncology. Its favorable properties have been harnessed in the development of a wide range of therapeutic agents targeting various diseases.

Antimicrobial Agents

Derivatives incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated significant potential as antimicrobial agents. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and shown to possess promising antibacterial and antifungal activities.[3][13] The SAR studies of these compounds revealed that the nature of the substituent on the semicarbazone scaffold, in conjunction with the 3-chloro-4-fluorophenyl group, plays a crucial role in determining their antimicrobial potency and spectrum.[3]

Table 1: Antimicrobial Activity of Selected Semicarbazone Derivatives [3]

| Compound | R-group on Semicarbazone | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |

| 4f | 4-hydroxybenzylidene | Good | Moderate |

| 4g | 4-methoxybenzylidene | Moderate | Good |

| 4k | 4-nitrobenzylidene | Good | Moderate |

Anti-inflammatory and Other Therapeutic Areas

The anti-inflammatory potential of 3-chloro-4-fluorophenyl derivatives has also been explored. Certain pyridazinone derivatives bearing this moiety have been shown to inhibit the production of pro-inflammatory cytokines.[13] Additionally, compounds containing this group have been investigated for their potential as antiviral and anti-Parkinsonian agents.[14][15]

Pharmacokinetic Profile and Metabolic Fate

A key driver for the widespread use of the 3-chloro-4-fluorophenyl group is its positive impact on the pharmacokinetic properties of drug candidates.

ADME Properties

The presence of the chlorine and fluorine atoms can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. The increased lipophilicity imparted by the halogens can enhance membrane permeability and oral absorption.[16] However, this needs to be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

Metabolic Stability

One of the most significant advantages of the 3-chloro-4-fluorophenyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the carbon-chlorine bond is also robust, making them less susceptible to enzymatic cleavage.[1] Furthermore, the presence of these halogens can block metabolically labile positions on the phenyl ring, preventing oxidative metabolism by cytochrome P450 enzymes.[2]

Studies on the metabolism of 3-chloro-4-fluoroaniline have shown that the primary metabolic pathways involve N-acetylation and hydroxylation followed by O-sulfation or glucuronidation.[17][18] This understanding of the metabolic fate of the core scaffold is invaluable for predicting the metabolism of more complex drug candidates.

Caption: Simplified metabolic pathways of 3-chloro-4-fluoroaniline.[17][18]

Clinical Significance: Approved Drugs and Emerging Candidates

The true measure of a privileged scaffold lies in its translation into clinically effective medicines. The 3-chloro-4-fluorophenyl moiety is a prominent feature in several FDA-approved drugs and numerous compounds currently in clinical development.

Table 2: Selected FDA-Approved Drugs and Clinical Candidates Containing the 3-Chloro-4-fluorophenyl Moiety

| Drug/Candidate | Therapeutic Area | Target/Mechanism of Action |

| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor |

| Afatinib | Oncology | EGFR and HER2 Tyrosine Kinase Inhibitor |

| Dacomitinib | Oncology | Pan-HER Tyrosine Kinase Inhibitor |

| AA-115/APG-115 | Oncology | MDM2 Inhibitor (in clinical trials)[14] |

The continued emergence of new clinical candidates bearing the 3-chloro-4-fluorophenyl group across a range of therapeutic areas is a strong indicator of its enduring value in drug discovery.

Conclusion and Future Perspectives

The 3-chloro-4-fluorophenyl group has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of steric and electronic properties provides a powerful tool for optimizing drug-target interactions, enhancing metabolic stability, and fine-tuning pharmacokinetic profiles. From its role in the development of life-saving kinase inhibitors to its emergence in a diverse array of other therapeutic areas, the impact of this seemingly simple chemical moiety is undeniable.

As our understanding of disease biology and drug-target interactions continues to evolve, the rational application of the 3-chloro-4-fluorophenyl group will undoubtedly continue to play a pivotal role in the design and development of the next generation of innovative medicines. The principles and examples outlined in this guide provide a solid foundation for researchers to leverage the power of this privileged scaffold in their own drug discovery endeavors.

References

-

Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 69-87. [Link]

-

Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861-S866. [Link]

-

Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)benzoic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5084-5098. [Link]

-

Jackson, T. J., & R. J. K. Taylor. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

-

Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

-

Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry. [Link]

-

Hulme, C., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(11), 1559–1567. [Link]

-

O'Hagan, D. (2010). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Fluorine Chemistry, 131(11), 1071-1081. [Link]

-

Krátký, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1863. [Link]

-

Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

-

Singh, R. P., & Sharma, P. K. (2020). Roles of Fluorine in Drug Design and Drug Action. Current Drug Discovery Technologies, 17(3), 273-279. [Link]

-

Zou, M. F., et al. (2015). Structure–Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro-or 4-chlorophenyl) methoxy] tropane Analogues for in Vivo Investigation. Journal of medicinal chemistry, 58(21), 8545-8558. [Link]

-

Sofiko, S., et al. (2010). Novel 2-(chloro/fluorophenyl)-3-(chloro/fluorobenzo[d]thiazol-2-yl) thiazolidin-4-one derivatives as HIV-1 Reverse Transcreptase inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic/ADME properties of the most active compounds 3e, 4b,... ResearchGate. [Link]

-

Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

-

Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

-

Hosen, M. B., et al. (2017). In silico ADME/T and 3D QSAR analysis of KDR inhibitors. Journal of Applied Pharmaceutical Science, 7(1), 120-128. [Link]

-

Wikipedia. (2026, January 1). 3-Chloro-4-fluorophenylpiperazine. In Wikipedia. [Link]

-

Sriram, D., & Yogeeswari, P. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from 2001-October 2015. Current medicinal chemistry, 24(29), 3156-3177. [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 336. [Link]

-

Wang, Y., et al. (2018). Molecular simulation studies on the binding activity and selectivity of 3-amino-phenyl-5-chloro-pyrimidine-2, 4-diamine derivatives in complexes with kinases c-Met and ALK. Figshare. [Link]

-

Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis (4-fluorophenyl) methoxy] tropanes and 3α-[bis (4-fluorophenyl) methylamino] tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of medicinal chemistry, 60(24), 10172-10187. [Link]

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

Wikipedia. (n.d.). Blixeprodil. In Wikipedia. [Link]

-

Zhang, H., et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1, 2, 4-triazoles via photocycloaddition of sydnone with CF3CN. Organic Letters, 23(15), 5941-5945. [Link]

-

ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

GSRS. (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. GSRS. [Link]

-

Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. ResearchGate. [Link]

-

Cernak, T. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. [Link]

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

da Silva, A. B. F., et al. (2024). In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. Pharmaceuticals, 17(9), 1162. [Link]

-

Iqbal, J., et al. (2024). Molecular Modeling Studies to Probe the Binding Hypothesis of Novel Lead Compounds against Multidrug Resistance Protein ABCB1. International Journal of Molecular Sciences, 25(2), 1047. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Cernak, T. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. [Link]

-

Bal, C., & Kumar, A. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 11(26), 15923-15937. [Link]

-

Kantevari, S., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3568. [Link]

-

Petkova, Y., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1234. [Link]

-

ClinPGx. (n.d.). ClinPGx. [Link]

Sources

- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benthamscience.com [benthamscience.com]

- 11. In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. researchgate.net [researchgate.net]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Reagents for the hydrolysis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Technical Application Note: Selective Hydrolysis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Executive Summary

This guide details the optimized protocols for the chemoselective hydrolysis of This compound (CAS: Derivative of 845790-44-5 family) to its corresponding carboxylic acid, 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid .

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors, PPAR agonists, and heterocyclic building blocks (e.g., dihydropyridinones). The primary challenge lies in effecting complete ester cleavage while preserving the aryl fluoride moiety, which is activated toward Nucleophilic Aromatic Substitution (SNAr) by the para-carbonyl group.

Critical Reaction Analysis

The Substrate & Chemoselectivity

The substrate contains three reactive centers:

-

Aryl Ketone: Susceptible to reduction or condensation (stable under mild hydrolysis).

-

Aryl Halides (3-Cl, 4-F): The 4-Fluoro group is para to the electron-withdrawing ketone. This activation lowers the energy barrier for SNAr, meaning aggressive basic conditions (high temperature, excess strong base) can displace the fluorine with a hydroxyl group, forming a phenolic impurity.

Reaction Pathway & Mechanism

The hydrolysis proceeds via the standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage). However, process control is required to prevent the side reaction (SNAr).

Figure 1: Reaction pathway highlighting the critical divergence between product formation and the SNAr impurity.

Reagent Selection Guide

| Reagent System | Suitability | Pros | Cons | Recommendation |

| LiOH / THF / H₂O | High | Mildest base; excellent solubility for lipophilic esters; minimal SNAr risk. | LiOH is slightly more expensive than NaOH. | Primary Choice (R&D) |

| NaOH / EtOH / H₂O | Medium | Cost-effective; scalable. | Higher risk of transesterification if EtOH is anhydrous; higher pH risks SNAr. | Choice for Scale-up (with Temp Control) |

| HCl / AcOH | Low | Avoids SNAr completely. | Slow reaction rate; requires harsh reflux which may degrade the ketone. | Only if Base-Sensitive |

| Pig Liver Esterase | Specialized | Ultra-mild. | High cost; unnecessary for achiral hydrolysis. | Not Recommended |

Detailed Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Recommended)

Best for: High purity requirements, gram-scale batches, and minimizing defluorination risks.

Reagents:

-

Substrate: 10.0 g (36.7 mmol)

-

LiOH·H₂O: 1.85 g (44.0 mmol, 1.2 eq)

-

Solvent: THF (60 mL) / Water (20 mL) — 3:1 Ratio ensures homogeneity.

Step-by-Step Workflow:

-

Dissolution: Charge the this compound into a round-bottom flask. Add THF and stir until fully dissolved.

-

Reagent Prep: Dissolve LiOH·H₂O in the water component separately.[3]

-

Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0–5 °C (ice bath).

-

Why? Controlling the exotherm prevents local hot-spots that trigger SNAr.

-

-

Reaction: Remove ice bath and stir at 20–25 °C (Room Temp) for 4–6 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 7:3) or HPLC. Look for disappearance of the ester spot (Rf ~0.6) and baseline spot formation (Acid).

-

-

Quench & Workup:

-

Cool mixture to 5 °C.

-

Adjust pH to ~2.0 using 1N HCl. The mixture will turn cloudy as the acid precipitates or oils out.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (1 x 50 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Usually not required. If colored, recrystallize from Hexane/EtOAc.

Protocol B: Sodium Hydroxide Scale-Up Method

Best for: Kilogram-scale production where cost is a driver.

Critical Modification: Use Ethanol/Water (1:1) .[3] Do NOT reflux. Maintain temperature strictly at 30–35 °C .

-

Stoichiometry: Limit NaOH to 1.05 equivalents to starve the SNAr side reaction.

-

Kinetics: Reaction time will extend to 8–12 hours.

Process Analytical Technology (PAT) & Troubleshooting

Decision Tree for Workup Optimization

Figure 2: Logical flow for isolation of the keto-acid.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| New impurity at RRT 0.8 (HPLC) | Phenolic impurity (SNAr of Fluorine). | Reduce reaction temp; switch from NaOH to LiOH; reduce base equivalents. |

| Incomplete Conversion (>5% Ester) | Phase transfer issue . | Increase THF ratio to ensure the ester is in the same phase as the hydroxide. |

| Low Yield after Workup | Product in aqueous phase . | The keto-acid is slightly amphiphilic. Saturate the aqueous layer with NaCl (salting out) before extraction. |

| Darkening of Reaction | Aldol Condensation . | Ketone enolization occurring.[4] Reaction pH is too high. Lower equivalents of base. |

References

-

ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from

-

PubChem. (2005). 5-(3-Fluorophenyl)-5-oxovaleric acid (Analogous Structure Data).[5] National Library of Medicine.[5] Retrieved from [5]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for BAc2 hydrolysis mechanisms).

-

Sakata, K., et al. (2012). Process for the preparation of fluorophenyl-oxovaleric acid derivatives.[6] Asian Journal of Chemistry.[6] (Context on Friedel-Crafts and subsequent hydrolysis of similar intermediates).

-

Sigma-Aldrich. (n.d.). 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid Product Sheet. Retrieved from (Structural analog reference for solubility properties).

Sources

- 1. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. youtube.com [youtube.com]

- 5. 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Application Notes for Grignard Reactions with Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Introduction: Navigating Chemoselectivity in Grignard Additions

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2]

This guide focuses on the application of the Grignard reaction to Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate , a substrate of interest in pharmaceutical and materials science research. The unique structural feature of this molecule is the presence of two distinct carbonyl functionalities: a sterically accessible aryl ketone and an ethyl ester . This bifunctional nature introduces a critical challenge and a synthetic opportunity: chemoselectivity . The choice of reaction conditions, particularly stoichiometry and temperature, will dictate whether the Grignard reagent adds selectively to the more reactive ketone or to both carbonyl centers.

This document provides a detailed exploration of the substrate's reactivity, offering field-tested protocols for both selective and exhaustive Grignard additions. We will delve into the causality behind each experimental step, from the stringent requirement for anhydrous conditions[1][3] to the rationale for temperature control, empowering researchers to achieve their desired synthetic outcomes with precision and confidence.

Substrate Analysis and Competing Reaction Pathways

The core challenge in applying a Grignard reaction to this compound lies in the differential reactivity of its two carbonyl groups.

-

Ketones vs. Esters: Ketones are inherently more reactive towards nucleophiles like Grignard reagents than esters.[4][5] The electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the adjacent oxygen's lone pair.[4]

-

The Ester Reaction Mechanism: A Grignard reaction with an ester is a two-step process. The first addition leads to a tetrahedral intermediate which then collapses, expelling the ethoxy group to form a ketone.[6][7] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[4][6] Consequently, two equivalents of the Grignard reagent are consumed to convert an ester into a tertiary alcohol.[8][9]

This leads to two primary synthetic pathways, dictated by the amount of Grignard reagent employed:

-

Pathway A (Selective Ketone Addition): Using approximately one equivalent of the Grignard reagent at low temperatures favors the kinetically preferred addition to the more reactive ketone, leaving the ester group intact.

-

Pathway B (Exhaustive Addition): Using an excess of the Grignard reagent (greater than three equivalents) ensures the reaction proceeds to completion at both the ketone (one equivalent) and the ester (two equivalents), resulting in a diol product.

Caption: Workflow for Grignard reagent preparation and titration.

Protocol 2: Chemoselective 1,2-Addition to the Ketone

Objective: To synthesize Ethyl 5-(3-chloro-4-fluorophenyl)-5-hydroxy-5-(R)-valerate by selectively targeting the ketone functionality.

Principle of Causality: This protocol relies on kinetic control. The ketone is electronically and sterically more accessible and thus reacts faster than the ester. By using a slight excess of a precisely quantified Grignard reagent (1.1-1.2 equivalents) and maintaining a very low reaction temperature (-78 °C), we can achieve addition to the ketone while minimizing the slower reaction with the ester. [10]

Experimental Protocol

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the titrated Grignard reagent (1.1 equivalents) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly. [11]4. Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC by quenching a small aliquot with saturated aqueous NH₄Cl.

-

Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [12]This is a milder alternative to strong acid and helps prevent potential side reactions with the acid-sensitive tertiary alcohol product.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Summary Table

| Parameter | Recommended Value | Rationale |

| Substrate | 1.0 eq. | Basis for stoichiometry |

| Grignard Reagent | 1.1 - 1.2 eq. | Ensures complete consumption of ketone while minimizing excess that could react with the ester. |

| Solvent | Anhydrous THF | Excellent for stabilizing the Grignard reagent and has a low freezing point. |

| Temperature | -78 °C | Maximizes the kinetic preference for addition to the more reactive ketone. Slows the rate of reaction with the ester. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction at low temperature. Monitor by TLC. |

| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic workup to protonate the alkoxide without causing degradation of the product. |

Protocol 3: Exhaustive Addition to Both Carbonyls

Objective: To synthesize the diol product, 1-(3-chloro-4-fluorophenyl)-1,5-di(R)-hexane-1,5-diol (structure name will vary based on R-group and valerate chain).

Principle of Causality: This protocol uses an excess of the Grignard reagent to ensure the reaction goes to completion at both electrophilic sites. A minimum of three equivalents is required: one for the ketone and two for the ester. Using a slight excess (e.g., 3.5-4.0 equivalents) is recommended to drive the reaction to completion.

Experimental Protocol

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice/water bath. While a -78 °C start can be used, it is often not necessary for exhaustive additions.

-

Grignard Addition: Slowly add the Grignard reagent (3.5 equivalents) dropwise via an addition funnel or syringe. The reaction is exothermic; maintain the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl or 1 M HCl to dissolve the magnesium salts. [12]6. Work-up and Purification: Follow the same procedure as described in Protocol 2 (Section 5.1, steps 6-7).

Data Summary Table

| Parameter | Recommended Value | Rationale |

| Substrate | 1.0 eq. | Basis for stoichiometry |

| Grignard Reagent | > 3.0 eq. (e.g., 3.5) | Stoichiometric excess ensures complete reaction at both the ketone (1 eq.) and the ester (2 eq.). |

| Solvent | Anhydrous THF | Excellent for stabilizing the Grignard reagent. |

| Temperature | 0 °C to RT | Sufficient to drive the reaction to completion; extreme cold is not needed as selectivity is not the goal. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction. Monitor by TLC. |

| Quenching Agent | Sat. aq. NH₄Cl or 1 M HCl | Sufficiently acidic to protonate both alkoxides and dissolve the magnesium salts. |

Troubleshooting and Side Reaction Management

Even with carefully planned protocols, unexpected outcomes can occur. Understanding potential side reactions is key to troubleshooting.

Caption: Desired Grignard addition versus common side reactions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | Passivated magnesium surface; wet glassware or solvent. | Crush Mg turnings with a dry stirring rod to expose a fresh surface. [12]Add an iodine crystal as an activator. [13]Ensure all equipment is rigorously flame- or oven-dried. [14][12] |

| Low yield of desired alcohol | Inaccurate Grignard concentration leading to incorrect stoichiometry; reagent quenched by moisture. | Always titrate the Grignard reagent before use to ensure accurate stoichiometry. [12]Use freshly dried, anhydrous solvents. |

| Starting ketone recovered | Enolization: The Grignard reagent acted as a base, deprotonating the α-carbon of the ketone. This is more common with sterically hindered ketones or bulky Grignard reagents. [12][15] | Use a less hindered Grignard reagent if possible. Consider using additives like CeCl₃ or LaCl₃·2LiCl, which increase the nucleophilicity of the Grignard reagent relative to its basicity, suppressing enolization. |

| Formation of biphenyl or R-R byproduct | Wurtz Coupling: The Grignard reagent (R-MgX) reacts with remaining organic halide (R-X). This is favored by high temperatures and high concentrations of R-X. [12] | During reagent preparation, add the organic halide solution dropwise to the magnesium suspension to maintain a low halide concentration. [12]Avoid overheating the reaction. |

References

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

-

Grignard Reaction. University of Missouri-St. Louis. [Link]

-

Grignard Reaction. Web Pages. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary. [Link]

-

All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Manhattan College. [Link]

-

Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

The Grignard Reagents: Their Preparation. Ursinus Digital Commons. [Link]

-

Why would in this case, Grignard selectively reacts with ester over ketone? (2022, February 27). Reddit. [Link]

-

What are some strategies to reduce side-reactions in a Grignard reaction? (2019, April 24). Reddit. [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. [Link]

-

Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

-

Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]

-

Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary. [Link]

-

Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (2018, March 21). ACS Publications. [Link]

-

The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

-

The Reactions of Carbonyl Compounds with Gringard Reagents. (2014, July 25). Chemistry LibreTexts. [Link]

-

Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

The Grignard Reaction. University of California, Irvine. [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. [Link]

-

Reaction of Grignard reagents with esters. (2014, November 4). Chemistry Stack Exchange. [Link]

-

A GENERAL AND HIGHLY STEREOSELECTIVE SYNTHESIS OF (E)- AND (Z)-TRISUBSTITUTED ALLYLIC ALCOHOLS. Organic Syntheses. [Link]

-

How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? (2016, July 15). ResearchGate. [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Grignard Reaction [organic-chemistry.org]

Handling and storage requirements for Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory application of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate. As a substituted β-keto ester, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel, while providing a framework for its effective use in research and development. The information herein is synthesized from established principles of chemical safety and peer-reviewed literature on related compounds, offering a foundation for reproducible and reliable experimental outcomes.

Introduction to this compound

This compound is a halogenated aromatic ketoester with significant potential as a building block in medicinal chemistry. Its structure, featuring a reactive keto group and an ester functionality, allows for a variety of chemical transformations. The presence of chloro and fluoro substituents on the phenyl ring can influence its reactivity and metabolic stability, making it an attractive starting material for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. The 3-chloro-4-fluorophenyl moiety is a common feature in a number of kinase inhibitors and other targeted therapies, suggesting that derivatives of this compound may exhibit interesting biological activities.

Understanding the chemical properties and handling requirements of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide provides detailed protocols and safety information to support researchers in their work with this versatile chemical intermediate.

Physicochemical and Safety Data

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₃H₁₂ClFO₃ | Calculated |

| Molecular Weight | 272.71 g/mol | [1] |

| Appearance | Likely a white to off-white solid or a colorless to pale yellow liquid. | Based on similar compounds. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General properties of organic esters. |

| Stability | Stable under recommended storage conditions. Susceptible to hydrolysis under strong acidic or basic conditions. May be sensitive to heat. | Based on general stability of β-keto esters[2]. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, aluminum, and copper or its alloys[3]. | General reactivity of esters and ketones. |

Hazard Identification and Precautionary Measures:

Based on data for similar compounds, this compound should be handled with care. The primary hazards are expected to be:

-

Skin and Eye Irritation: May cause irritation upon contact[1].

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1].

-

Harmful if Swallowed: Ingestion may be harmful.

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential when handling this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with splashes or dust. |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To minimize inhalation of the compound. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the purity and stability of this compound and to ensure a safe laboratory environment.

Handling Protocol

-

Work Area Preparation:

-

Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

-

Have all necessary equipment and reagents readily available.

-

An emergency eyewash station and safety shower should be in close proximity.

-

-

Personal Protective Equipment (PPE):

-

Don the appropriate PPE as outlined in the table above before handling the compound.

-

-

Dispensing and Weighing:

-

If the compound is a solid, handle it in a manner that minimizes dust generation.

-

Use a spatula to transfer the solid.

-

Weigh the required amount in a tared, sealed container.

-

-

Dissolution:

-

Add the solvent to the compound slowly and stir to dissolve.

-

If heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer and monitor the temperature carefully.

-

-

Post-Handling:

-

Clean any spills immediately according to established laboratory procedures.

-

Thoroughly wash hands after handling the compound, even if gloves were worn.

-

Decontaminate all equipment that has come into contact with the compound.

-

Storage Protocol

The stability of β-keto esters like this compound is influenced by storage conditions. Improper storage can lead to degradation, primarily through hydrolysis.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and reaction with atmospheric moisture.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Incompatibilities: Store away from strong acids, bases, and oxidizing agents[3].

Application Notes and Experimental Protocols

This compound is a versatile intermediate for the synthesis of various heterocyclic and carbocyclic compounds. The following are example protocols for its use in common organic reactions. Note: These are general procedures and may require optimization for specific substrates and reaction scales.

General Considerations for Reactions

-

Solvent Choice: The choice of solvent will depend on the specific reaction. Anhydrous solvents should be used for moisture-sensitive reactions.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Standard aqueous work-up procedures are typically employed to isolate the product. Purification is commonly achieved by column chromatography on silica gel.

Example Protocol 1: Synthesis of a Pyrazole Derivative

This protocol describes a plausible synthesis of a pyrazole, a common scaffold in medicinal chemistry, via condensation with hydrazine.

Workflow for Pyrazole Synthesis

Caption: Workflow for the synthesis of a pyrazole derivative.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the desired pyrazole derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Protocol 2: Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation)

This protocol outlines a hypothetical intramolecular cyclization to form a cyclic β-keto ester, a key intermediate for various carbocyclic systems.

Workflow for Dieckmann Condensation

Sources

Application Note: Strategic Solvent Selection for Reactions of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is a functionalized aryl keto-ester, a class of molecule that serves as a versatile building block in medicinal chemistry and materials science. Its structure incorporates three key reactive sites: an aryl ketone, an ethyl ester, and an activated aromatic ring. The success of any synthetic transformation involving this substrate is critically dependent on the strategic selection of the reaction solvent. Far from being a passive medium, the solvent dictates reactant solubility, modulates reaction rates and selectivity, stabilizes transition states, and can even participate in the reaction pathway.

This guide provides a detailed framework for selecting the optimal solvent for various transformations of this compound. It combines fundamental principles with reaction-specific protocols to empower researchers to make informed, efficient, and safe experimental choices.

Physicochemical Profile of the Substrate

Understanding the physical and chemical properties of this compound is the first step in rational solvent selection.

Structure:

Figure 1. Molecular Structure

Physicochemical Properties:

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₄ClFO₃ | - |

| Molecular Weight | 272.70 g/mol | |

| CAS Number | Not assigned | Multiple suppliers list the compound, but a unique CAS number is not consistently reported. |

| Physical Form | Expected to be a white to off-white solid | Based on similar structures like Ethyl 5-(2-fluorophenyl)-5-oxovalerate. |

| Solubility Profile | The molecule possesses both polar (ketone, ester) and nonpolar (halogenated aryl ring, alkyl chain) regions. It is expected to be poorly soluble in water but soluble in a range of common organic solvents, including ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO). | Inferred from chemical structure. |

Fundamental Principles of Solvent Selection

A systematic approach to choosing a solvent involves evaluating its intrinsic properties and how they will interact with the specific reaction system.

Solvent Classification and Influence

Solvents are broadly categorized based on their polarity and ability to donate protons:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have large dipole moments and contain O-H or N-H bonds. They are excellent at solvating both cations and anions and can participate in hydrogen bonding. They can, however, deactivate strong nucleophiles through solvation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These possess large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations, leaving anions "bare" and highly reactive. This property makes them ideal for reactions involving anionic nucleophiles, such as SₙAr reactions.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are nonpolar or to avoid interference with reactive intermediates.

The choice of solvent can dramatically influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in reactions proceeding through charged intermediates, a polar solvent can lower the activation energy, thereby accelerating the reaction rate.[2]

A Systematic Approach to Solvent Selection

A logical workflow ensures that all critical parameters are considered before commencing an experiment. This includes not only chemical compatibility but also practical and safety considerations.[3]

Caption: Workflow for rational solvent selection.

Solvent Recommendations for Specific Reaction Classes

The multifunctionality of the target molecule allows for several distinct transformations. The optimal solvent choice is highly dependent on the specific reaction being performed.

Reaction at the Ketone: Reduction to an Alcohol

-

Reaction: Conversion of the aryl ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

-

Mechanistic Rationale: The reaction involves the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon. The ideal solvent must dissolve both the organic substrate and the borohydride salt. Crucially, it must possess a proton source (or have one added during workup) to protonate the resulting alkoxide intermediate. Protic solvents are well-suited for this role as they are polar enough to dissolve NaBH₄ and can serve as the proton source.

-

Recommended Solvents:

-

Methanol (MeOH) or Ethanol (EtOH): Excellent choices. They readily dissolve NaBH₄ and the substrate. They are reactive towards NaBH₄ but at a much slower rate than the reduction of the ketone, especially at low temperatures (0-25 °C).

-

Tetrahydrofuran (THF) or 2-Methyl-THF (2-MeTHF): Aprotic ethers can be used, but the reaction will require a separate aqueous or acidic workup step to protonate the alkoxide. They are good options if the substrate has functional groups sensitive to alcohols.

-

Protocol 1: Reduction of this compound

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Ethyl 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate.

Reaction at the Ester: Saponification to a Carboxylic Acid

-

Reaction: Base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.

-

Mechanistic Rationale: This reaction requires a hydroxide source (e.g., NaOH, KOH, LiOH) to act as a nucleophile.[4] The key challenge is achieving miscibility between the aqueous base and the organic ester. The solvent system must facilitate the interaction of these two phases. The final protonation step is irreversible and drives the reaction to completion.[5]

-

Recommended Solvents:

-

Methanol/Water or Ethanol/Water Mixtures: Alcoholic co-solvents are ideal as they are miscible with water and can effectively dissolve the ester substrate.

-

THF/Water: A common and effective mixture, particularly if the substrate has poor solubility in alcohols.[4]

-

Protocol 2: Saponification of this compound

-

Dissolve the ester (1.0 eq) in a 3:1 mixture of methanol and water (15 mL per gram of substrate).[6]

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature or gently heat to 50 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2 M HCl. A precipitate of the carboxylic acid should form.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid.

Reaction on the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)

-

Reaction: Displacement of the fluoride atom by a nucleophile (e.g., an amine, thiol, or alkoxide). The fluorine is activated towards substitution by the strongly electron-withdrawing ketone group in the para position.

-

Mechanistic Rationale: The SₙAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7] The ideal solvent must stabilize this charged intermediate without deactivating the nucleophile. Polar aprotic solvents excel at this. They solvate the counter-cation (e.g., K⁺) but leave the nucleophile relatively "naked" and reactive.[1][8] In contrast, protic solvents would solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction.[9]

-

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Excellent choices for SₙAr reactions due to their high polarity and aprotic nature.[7]

-

Acetonitrile (MeCN): A good alternative, though slightly less polar than DMSO or DMF.[10]

-

N-Methyl-2-pyrrolidone (NMP): Useful for higher temperature reactions due to its high boiling point.

-

Caption: Solvation of the Meisenheimer intermediate in SₙAr.

Protocol 3: SₙAr Reaction with a Secondary Amine (e.g., Morpholine)

-

To a solution of this compound (1.0 eq) in DMSO (10 mL per gram of substrate), add morpholine (1.2 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water (50 mL).

-

Extract the aqueous suspension with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the substituted product.

Solvent Property Comparison Table

The following table summarizes key properties of the recommended solvents to aid in selection based on experimental requirements like boiling point and safety.[11][12][13]

| Solvent | Formula | BP (°C) | MP (°C) | Density (g/mL) | Dielectric Constant (ε) | Notes / EHS |

| Polar Protic | ||||||

| Methanol | CH₃OH | 65 | -98 | 0.792 | 32.7 | Toxic, Flammable |

| Ethanol | C₂H₅OH | 78 | -114 | 0.789 | 24.6 | Flammable |

| Polar Aprotic | ||||||

| Acetone | C₃H₆O | 56 | -95 | 0.786 | 20.7 | Highly Flammable |

| Acetonitrile (MeCN) | CH₃CN | 82 | -46 | 0.786 | 37.5 | Flammable, Toxic |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 | Toxic (Reprotoxin) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 19 | 1.100 | 47.0 | High BP, can be difficult to remove |

| Ethers | ||||||

| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108 | 0.886 | 7.5 | Flammable, Peroxide-former |

| 2-Methyl-THF | C₅H₁₀O | 80 | -136 | 0.854 | 6.2 | Greener alternative to THF, Peroxide-former |

| Esters | ||||||

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | -84 | 0.902 | 6.0 | Flammable, Common extraction solvent |

| Chlorinated | ||||||

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | -97 | 1.326 | 9.1 | Volatile, Suspected Carcinogen |

Advanced Considerations & Troubleshooting

-

Solvent Purity and Drying: For moisture-sensitive reactions, such as those involving organometallics or strong bases (e.g., NaH), using anhydrous solvents is critical. Standard drying agents include molecular sieves (4Å for most solvents, 3Å for alcohols) or distillation from drying agents.

-

"Green" Solvent Alternatives: For many applications, traditional hazardous solvents can be replaced with more environmentally benign options.[14][15][16] For example, 2-Methyltetrahydrofuran (2-MeTHF) can often replace THF and DCM, and Cyrene can be a substitute for DMF and NMP.[3] These substitutions often require re-optimization of reaction conditions.

-

Solvent as a Reactant: Be aware that some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine or act as a formylating agent at high temperatures.

Conclusion

The selection of a solvent is a multi-faceted decision that profoundly impacts the outcome of chemical reactions involving this compound. By systematically evaluating the requirements of the specific transformation—be it a reduction, saponification, or nucleophilic aromatic substitution—and aligning them with the physicochemical properties of the solvent, researchers can optimize reaction efficiency, selectivity, and safety. This guide provides the foundational principles and practical protocols to navigate these choices effectively, enabling the successful synthesis of valuable derivatives from this versatile chemical intermediate.

References

-

Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Green Solvents in Organic Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

Wikipedia. (n.d.). Green solvent. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green solvents for sustainable organic synthesis: state of the art. Retrieved from [Link]

-

Wiley. (n.d.). Green Solvents in Organic Synthesis. Retrieved from [Link]

-

ACS.org. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

-

RSC Publishing. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

-

University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

Rieke Metals. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiley.com [wiley.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. neuroquantology.com [neuroquantology.com]

- 15. researchgate.net [researchgate.net]

- 16. Green solvent - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Minimizing side reactions during acylation of 3-chloro-4-fluorobenzene

Technical Support Center: Acylation of 3-Chloro-4-Fluorobenzene

Introduction: Navigating the Acylation of a Dihaloaromatic Substrate

The Friedel-Crafts acylation of 3-chloro-4-fluorobenzene is a critical transformation in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals. The resulting 5-chloro-2-fluoro-acetophenones and related ketones are valuable precursors. However, the presence of two distinct halogen substituents presents a nuanced challenge in controlling regioselectivity and minimizing side reactions. The chlorine and fluorine atoms are both deactivating, ortho-, para-directors, leading to a competitive environment for electrophilic substitution.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is structured as a series of frequently asked questions (FAQs) that directly address common experimental issues, explaining the underlying chemical principles and offering field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Issues with Regioselectivity

Q1: What is the expected major product from the acylation of 3-chloro-4-fluorobenzene, and what is the chemical reasoning?

The primary product is the ketone resulting from acylation at the C2 position, yielding, for example, 2-acetyl-4-chloro-5-fluorobenzene (or more systematically, 1-(5-chloro-2-fluorophenyl)ethanone ).

Chemical Rationale: The outcome is governed by the directing effects of the halogen substituents. In electrophilic aromatic substitution, both fluorine and chlorine are ortho, para-directors[1]. However, the position of electrophilic attack is determined by the cumulative electronic and steric effects:

-

Electronic Effects: The fluorine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The chlorine atom at C3 directs to its ortho (C2, C4) and para (C6) positions.

-

Synergistic Activation: The C2 position is ortho to the fluorine and meta to the chlorine. The C6 position is ortho to the chlorine and meta to the fluorine. The C2 position is generally favored because the +R (resonance) effect from the fluorine atom, which stabilizes the intermediate arenium ion, is stronger than that from the chlorine atom.

-

Steric Hindrance: While there is some steric hindrance from the adjacent chlorine atom at C3, the electronic activation provided by the fluorine at C4 typically dominates, directing the substitution to the C2 position.

Q2: My analysis shows a significant amount of an isomeric byproduct. What is it, and how can I improve the regioselectivity?

The most common isomeric byproduct is the one formed from acylation at the C6 position: 1-(2-chloro-4-fluorophenyl)ethanone . The formation of this isomer is often promoted by harsh reaction conditions that overcome the subtle electronic preferences.

Troubleshooting Solutions:

-

Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C6 isomer, leading to a decrease in selectivity[2]. Performing the reaction at 0 °C or even lower can significantly favor the electronically preferred C2 product.

-

Change the Lewis Acid Catalyst: The nature of the Lewis acid has a profound impact on selectivity.

-